5-Chloro-3-(methylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
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Overview
Description
5-chloro-3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-chloro-3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-chloro-3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-[(methylamino)methyl]-2,3-dihydro-1H-indol-2-one: Shares structural similarities but differs in the presence of an indole ring instead of a benzothiophene ring.
5-chloro-3-methyl-4-nitro-1-phenylpyrazole: Contains a pyrazole ring and exhibits different chemical properties and reactivity.
Uniqueness
5-chloro-3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10ClNO2S |
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Molecular Weight |
231.70 g/mol |
IUPAC Name |
5-chloro-N-methyl-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C9H10ClNO2S/c1-11-8-5-14(12,13)9-3-2-6(10)4-7(8)9/h2-4,8,11H,5H2,1H3 |
InChI Key |
XIDWQHXAZIUIEV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CS(=O)(=O)C2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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